2-Methylbenzaldehyde (4-chloro-1-phthalazinyl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methylbenzaldehyde (4-chloro-1-phthalazinyl)hydrazone is a chemical compound with the molecular formula C16H13ClN4 and a molecular weight of 296.762. It is a hydrazone derivative, which means it contains a functional group characterized by the structure R1R2C=NNH2. This compound is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylbenzaldehyde (4-chloro-1-phthalazinyl)hydrazone typically involves the reaction of 2-methylbenzaldehyde with 4-chloro-1-phthalazinylhydrazine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
The process may be optimized for higher yields and purity, and the use of automated equipment can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Methylbenzaldehyde (4-chloro-1-phthalazinyl)hydrazone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted hydrazones.
Scientific Research Applications
2-Methylbenzaldehyde (4-chloro-1-phthalazinyl)hydrazone has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methylbenzaldehyde (4-chloro-1-phthalazinyl)hydrazone involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can affect various cellular processes, including signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-methylbenzaldehyde: Similar in structure but lacks the hydrazone functional group.
2-Methoxybenzaldehyde (4-chloro-1-phthalazinyl)hydrazone: Similar hydrazone derivative with a methoxy group instead of a methyl group.
Uniqueness
2-Methylbenzaldehyde (4-chloro-1-phthalazinyl)hydrazone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydrazone moiety allows for versatile chemical transformations, making it valuable in synthetic chemistry and drug discovery .
Properties
Molecular Formula |
C16H13ClN4 |
---|---|
Molecular Weight |
296.75 g/mol |
IUPAC Name |
4-chloro-N-[(E)-(2-methylphenyl)methylideneamino]phthalazin-1-amine |
InChI |
InChI=1S/C16H13ClN4/c1-11-6-2-3-7-12(11)10-18-20-16-14-9-5-4-8-13(14)15(17)19-21-16/h2-10H,1H3,(H,20,21)/b18-10+ |
InChI Key |
GEBDFQRYEICICR-VCHYOVAHSA-N |
Isomeric SMILES |
CC1=CC=CC=C1/C=N/NC2=NN=C(C3=CC=CC=C32)Cl |
Canonical SMILES |
CC1=CC=CC=C1C=NNC2=NN=C(C3=CC=CC=C32)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.